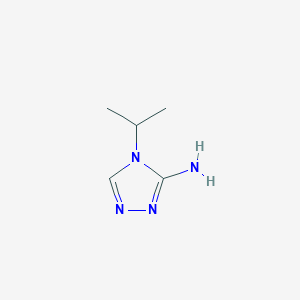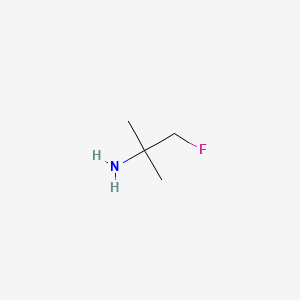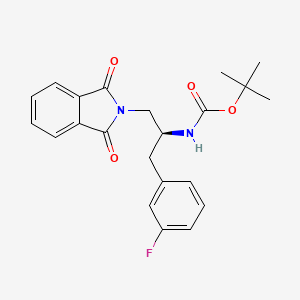![molecular formula C18H22BN3O3 B2884119 N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea CAS No. 874298-19-8](/img/structure/B2884119.png)
N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea
Overview
Description
N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea is an organic compound with potential applications in various scientific fields. This compound is characterized by its distinctive structure, which includes a pyridinyl group, a phenyl group, and a tetramethyl-dioxaborolan moiety.
Mechanism of Action
Target of Action
It is noted that a similar compound, n-pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide, is a second-generation btk (bruton’s tyrosine kinase) inhibitor . BTK is a crucial enzyme in the B cell receptor signaling pathway, which plays a significant role in the development and functioning of B cells.
Pharmacokinetics
Its predicted properties include a boiling point of 4141±250 °C and a density of 116±01 g/cm3 . It is recommended to be stored at 2-8°C .
Action Environment
It is worth noting that the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea typically involves several key steps:
Formation of Intermediate Compounds: The process often begins with the formation of intermediate compounds through reactions involving pyridine derivatives and appropriate phenylboronic acids.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, typically using catalysts such as palladium. The conditions often include heating and the use of solvents like toluene or ethanol.
Final Assembly: The final compound is assembled through urea formation, which may involve reacting isocyanates with amines under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but scaled up to larger reactors and using continuous flow techniques to ensure consistency and efficiency. Key factors include maintaining the purity of reactants and optimizing reaction conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions: N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under controlled conditions using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of metal catalysts.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly involving the pyridinyl or phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Halogenated solvents, appropriate nucleophiles or electrophiles.
Major Products Formed: Depending on the reaction, major products can include oxidized derivatives, reduced forms, and substituted variants of the original compound.
Scientific Research Applications
This compound finds applications in several scientific domains:
Chemistry: As a reagent for complex organic synthesis and catalysis.
Biology: Potential use in biochemical assays and as a molecular probe.
Medicine: Investigated for potential therapeutic properties, including as an inhibitor of certain enzymes or receptors.
Industry: Used in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
N-3-pyridinyl-N'-phenylurea: Lacks the tetramethyl-dioxaborolan group, resulting in different reactivity and applications.
Phenylboronic Acid Derivatives: While these compounds also contain boron, they may not exhibit the same binding and reactivity as the urea derivative.
Uniqueness: The presence of the tetramethyl-dioxaborolan group sets this compound apart, offering distinctive properties for binding and reaction pathways, making it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
1-pyridin-3-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-7-9-14(10-8-13)21-16(23)22-15-6-5-11-20-12-15/h5-12H,1-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUQNTQWZIESMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2884036.png)
![[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate;dihydrochloride](/img/structure/B2884038.png)
![2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2884039.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2884040.png)
![N-(2-(dimethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2884043.png)

![1-[(3-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2884047.png)

![[Methyl(phenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2884049.png)




![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2884059.png)
